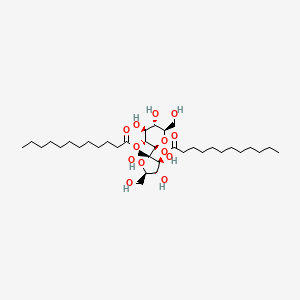

Sucrose dilaurate

描述

属性

IUPAC Name |

[2-[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]-2-dodecanoyloxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] dodecanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H66O13/c1-3-5-7-9-11-13-15-17-19-21-28(40)46-34-32(44)30(42)26(23-37)48-36(34,35(25-39)33(45)31(43)27(24-38)47-35)49-29(41)22-20-18-16-14-12-10-8-6-4-2/h26-27,30-34,37-39,42-45H,3-25H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMHNFXNMWLKAIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC1C(C(C(OC1(C2(C(C(C(O2)CO)O)O)CO)OC(=O)CCCCCCCCCCC)CO)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H66O13 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

706.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25915-57-5 |

Source

|

| Record name | Sucrose dilaurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.026 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Deep Dive into the Physicochemical Properties of Sucrose Dilaurate

For Researchers, Scientists, and Drug Development Professionals

Sucrose dilaurate, an ester of sucrose and lauric acid, is a non-ionic surfactant with significant applications across the pharmaceutical, cosmetic, and food industries.[1] Its amphiphilic nature, stemming from the hydrophilic sucrose head and the two lipophilic laurate tails, allows it to function effectively as an emulsifier, stabilizer, and solubilizing agent.[] In drug development, it is of particular interest for its ability to enhance the solubility and bioavailability of poorly water-soluble compounds and to act as a permeation enhancer for transdermal and oral drug delivery.[][3] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental methodologies for their determination, and a visualization of its mechanism as a permeation enhancer.

Core Physicochemical Properties

The functional characteristics of this compound are dictated by its molecular structure and resulting physicochemical properties. A summary of these key quantitative parameters is presented below. It is important to note that "sucrose laurate" can refer to a mixture of mono-, di-, and triesters, which can lead to variability in reported values. The data presented here pertains to this compound where specified.

| Property | Value | Reference |

| Molecular Formula | C36H66O13 | [4] |

| Molecular Weight | 706.9 g/mol | [4] |

| Appearance | White to off-white powder or crystalline substance | [1][5] |

| Boiling Point | 795.2 °C at 760 mmHg | [6] |

| Density | 1.21 g/cm³ | [6] |

| Melting Point | 150-152°C (for sucrose laurate mixture) | [5] |

| Solubility | ||

| In Water | Very low solubility; estimated at 8.91e-005 mg/L @ 25 °C | [1][5] |

| In Organic Solvents | Soluble in many organic solvents | [1] |

| Hydrophilic-Lipophilic Balance (HLB) | 8.2 (experimentally determined for a sucrose laurate product) | [7] |

| Critical Micelle Concentration (CMC) | Not explicitly found for this compound. For sucrose monolaurate, a CMC of 0.36 mM in water has been reported. The CMC for sucrose esters generally decreases with increasing lipophilicity (i.e., with the addition of more fatty acid chains). | [8][9] |

| Surface Tension | A surface tension of 52.8 dynes/cm was reported for a sucrose laurate product. | [7] |

Experimental Protocols for Property Determination

The accurate determination of the physicochemical properties of this compound is crucial for its effective application. Below are detailed methodologies for key experiments.

Determination of Hydrophilic-Lipophilic Balance (HLB) by Saponification

The HLB value of ester-based surfactants like this compound can be experimentally determined using the saponification method. This method relies on the chemical reaction of the ester with a base to yield the corresponding alcohol (sucrose) and the salt of the fatty acid (laurate).

Principle: The HLB value is calculated based on the saponification value (S) of the ester and the acid value (A) of the fatty acid from which it is derived. The formula is: HLB = 20 * (1 - S/A).[10]

Protocol:

-

Sample Preparation: Accurately weigh a known amount of the this compound sample (e.g., 1-2 grams).

-

Saponification:

-

Transfer the sample to a round-bottom flask.

-

Add a measured excess of a standardized alcoholic potassium hydroxide (KOH) solution (e.g., 0.5 M).

-

Reflux the mixture for a specified period (e.g., 60 minutes) to ensure complete saponification.

-

A blank determination is performed simultaneously with the same amount of KOH solution but without the this compound sample.

-

-

Titration:

-

After cooling, titrate the excess KOH in both the sample and blank flasks with a standardized solution of hydrochloric acid (HCl) (e.g., 0.5 M) using phenolphthalein as an indicator.

-

-

Calculation:

-

The saponification value (S) is calculated in mg KOH/g of the sample using the following formula: S = [(Volume of HCl for blank - Volume of HCl for sample) * Molarity of HCl * 56.1] / Weight of sample in grams

-

The acid value (A) of lauric acid is determined separately by titrating a known weight of lauric acid with the standardized KOH solution.

-

Calculate the HLB value using the formula mentioned in the principle.

-

References

- 1. ferwer.com [ferwer.com]

- 3. This compound | 25915-57-5 [chemicalbook.com]

- 4. This compound | C36H66O13 | CID 5484289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy Sucrose laurate | 25339-99-5 [smolecule.com]

- 6. Cas 25915-57-5,this compound | lookchem [lookchem.com]

- 7. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]

- 8. Evaluation of Sucrose Laurate as an Intestinal Permeation Enhancer for Macromolecules: Ex Vivo and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. arxiv.org [arxiv.org]

- 10. benchchem.com [benchchem.com]

Mechanism of action of sucrose dilaurate as a permeation enhancer.

An In-depth Technical Guide to the Mechanism of Action of Sucrose Dilaurate as a Permeation Enhancer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, a non-ionic surfactant derived from sucrose and lauric acid, is increasingly recognized for its efficacy as a permeation enhancer in drug delivery systems. Its primary mechanism of action involves a multi-faceted approach that reversibly modulates the permeability of intestinal epithelia, facilitating the transport of poorly absorbed therapeutic agents. This guide elucidates the core mechanisms, supported by quantitative data from in vitro studies, and provides detailed experimental protocols for their investigation. The principal mechanisms include the fluidization of the cell membrane and the subsequent opening of paracellular tight junctions, a process that appears to involve alterations to the actin cytoskeleton and changes in cellular bioenergetics.

Core Mechanisms of Action

This compound enhances drug permeability through a combination of transcellular and paracellular pathways. The primary action is believed to be the perturbation of the plasma membrane, which then triggers the opening of tight junctions, leading to a predominant increase in paracellular flux.[1][2][3]

Interaction with the Cell Membrane (Transcellular Effects)

As an amphiphilic molecule, this compound interacts with the lipid bilayer of epithelial cells. The laurate fatty acid tail inserts into the hydrophobic core of the membrane, while the hydrophilic sucrose head remains at the aqueous interface. This insertion disrupts the ordered packing of phospholipids, leading to an increase in membrane fluidity.[1][4] This fluidization of the plasma membrane is a key initiating event that facilitates both the transcellular and paracellular transport of molecules.[4] Studies have also observed that sucrose laurate can increase the plasma membrane potential and decrease the mitochondrial membrane potential in Caco-2 cells, suggesting an impact on cellular energy processes.[1][2][3]

Modulation of Tight Junctions (Paracellular Effects)

The paracellular pathway is regulated by tight junctions (TJs), complex protein structures that seal the space between adjacent epithelial cells. This compound has been shown to significantly and reversibly decrease the transepithelial electrical resistance (TEER) of Caco-2 cell monolayers, which is a direct measure of tight junction integrity.[1][3][4][5] This TEER reduction is concentration-dependent and correlates with an increased flux of paracellular markers such as mannitol.[1][2]

The precise mechanism of TJ modulation involves:

-

Alteration of TJ Proteins: Sucrose laurate has been found to alter the expression of the key tight junction protein, Zonula Occludens-1 (ZO-1).[1][2][3]

-

Cytoskeletal Rearrangement: While significant openings of the tight junctions have not been observed under electron microscopy, alterations in the structure of filamentous actin microfilaments have been reported.[4] Since the actin cytoskeleton is intimately linked to the regulation of tight junction integrity, its rearrangement is a likely mechanism for the observed increase in paracellular permeability.

The proposed sequence of events for this compound's action is visualized in the signaling pathway diagram below.

Quantitative Data Summary

The efficacy of this compound as a permeation enhancer has been quantified in several studies using Caco-2 cell monolayers. The following tables summarize key findings.

Table 1: Effect of Sucrose Laurate (SL) on Transepithelial Electrical Resistance (TEER) in Caco-2 Monolayers

| Concentration of SL | % of Initial TEER after 120 min | Reversibility | Reference |

| 0.5 mM | Significantly Reduced (transient) | Recoverable | [1] |

| 1.0 mM | Significantly Reduced (irreversible) | Not Recoverable | [1] |

Table 2: Effect of Sucrose Laurate (SL) on Apparent Permeability (Papp) of [14C]-Mannitol in Caco-2 Monolayers

| Concentration of SL | Papp ([14C]-Mannitol) (cm/s) | Fold Increase vs. Control | Reference |

| Control (HBSS) | Not explicitly stated, baseline | 1.0 | [1][2] |

| 1.0 mM | Significantly Increased | - | [1][2] |

Table 3: Cytotoxicity of Sucrose Laurate (SL) on Caco-2 Cells (MTS Assay)

| Concentration of SL | Exposure Time | % Cell Viability vs. Control | Reference |

| 1.0 mM | 1 hour | No significant alteration | [1] |

| 1.0 mM | 24 hours | 31% | [1] |

| 2.5 mM | 1 hour | 39% | [1] |

| 2.5 mM | 24 hours | 26% | [1] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating intestinal permeation enhancers like this compound.

Caco-2 Cell Culture and Monolayer Formation

-

Cell Seeding: Caco-2 cells (passage 95-105) are seeded on permeable polycarbonate filter supports (e.g., 0.4 µm pore size, 12 mm diameter Transwells) at a density of approximately 4.4 x 104 cells/cm2.[6]

-

Culture Medium: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal calf serum, 1% non-essential amino acids, 100 U/mL penicillin, and 100 µg/mL streptomycin.[6]

-

Differentiation: The culture medium is changed every other day, and the monolayers are allowed to differentiate for 21 to 26 days post-seeding in a controlled atmosphere (e.g., 90% air, 10% CO2).[6]

-

Monolayer Integrity Check: Before experiments, the integrity of the cell monolayers is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Only monolayers with TEER values above a certain threshold (e.g., >250 Ω·cm2) are used.[6]

Transepithelial Electrical Resistance (TEER) Measurement

-

Equilibration: Caco-2 monolayers on filter supports are washed twice with pre-warmed (37°C) Hank's Balanced Salt Solution (HBSS). The cells are then equilibrated in HBSS for 15-30 minutes at 37°C.[6][7]

-

Measurement: TEER is measured using a voltohmmeter (e.g., Millicell-ERS). The resistance of a blank filter without cells is subtracted from the measured resistance of the cell monolayers.

-

Calculation: The net resistance value is multiplied by the surface area of the filter to express the TEER in Ω·cm2.

-

Experimental Procedure: An initial TEER reading is taken (t=0). The test solution (e.g., this compound in HBSS) is added to the apical compartment, and TEER is monitored at various time points (e.g., 0, 30, 60, 120 minutes) to assess the effect on tight junction integrity.[8]

In Vitro Permeability Assay

-

Monolayer Preparation: Differentiated Caco-2 monolayers with acceptable TEER values are used. The culture medium is replaced with pre-warmed HBSS, and the cells are equilibrated.[8]

-

Dosing: The dosing solution, containing the model drug (e.g., [14C]-mannitol) and the permeation enhancer (this compound) in HBSS, is added to the apical (donor) compartment (e.g., 400 µL). Fresh HBSS is added to the basolateral (receiver) compartment (e.g., 800 µL).[8]

-

Incubation: The plate is incubated at 37°C on a horizontal shaker for a defined period (e.g., 120 minutes).[7]

-

Sampling: At the end of the incubation period, samples are collected from the receiver compartment. An aliquot is also taken from the donor compartment to determine the initial concentration.[9]

-

Analysis: The concentration of the model drug in the samples is quantified using an appropriate analytical method (e.g., liquid scintillation counting for radiolabeled compounds, LC-MS/MS for others).[9]

-

Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

-

dQ/dt is the rate of drug appearance in the receiver compartment.

-

A is the surface area of the filter membrane (cm2).

-

C0 is the initial concentration of the drug in the donor compartment.

-

Conclusion

This compound acts as a potent permeation enhancer primarily by increasing membrane fluidity and modulating the paracellular pathway through the reversible opening of tight junctions. This dual mechanism allows for the enhanced transport of a wide range of molecules across intestinal epithelia. The concentration-dependent effects on TEER and the potential for cytotoxicity at higher concentrations or longer exposure times highlight the importance of careful formulation design. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to effectively characterize and utilize this compound in advanced drug delivery systems.

References

- 1. Evaluation of Sucrose Laurate as an Intestinal Permeation Enhancer for Macromolecules: Ex Vivo and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of Sucrose Laurate as an Intestinal Permeation Enhancer for Macromolecules: Ex Vivo and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sucrose esters increase drug penetration, but do not inhibit p-glycoprotein in caco-2 intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Caco-2 Cell Conditions Enabling Studies of Drug Absorption from Digestible Lipid-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. scispace.com [scispace.com]

- 9. Permeability Assay on Caco-2 Cells | Bienta [bienta.net]

Critical Micelle Concentration of Sucrose Dilaurate in Aqueous Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the critical micelle concentration (CMC) of sucrose dilaurate in aqueous solutions. Sucrose esters, as non-ionic surfactants, are of significant interest in the pharmaceutical, cosmetic, and food industries due to their biocompatibility and versatile physicochemical properties.[1] This document outlines the expected CMC values, details the experimental protocols for its determination, and presents logical workflows relevant to research and development.

Data Presentation: Critical Micelle Concentration

The critical micelle concentration is a fundamental parameter that indicates the onset of micelle formation by a surfactant in a solution.[2] For sucrose esters, the CMC is primarily influenced by the length of the fatty acid chain and the degree of esterification. While specific CMC values for pure this compound are not extensively documented in publicly available literature, the established principles of surfactant chemistry provide a clear understanding of its expected behavior relative to its monoester counterpart, sucrose monolaurate.

An increase in the hydrophobicity of a surfactant molecule generally leads to a lower CMC. The addition of a second laurate chain to the sucrose headgroup significantly increases the molecule's hydrophobicity. Consequently, this compound is expected to have a lower CMC in an aqueous solution compared to sucrose monolaurate.[1] Commercial sucrose laurate products are often mixtures of mono-, di-, and sometimes tri-esters, and even a small increase in the proportion of diesters can lead to a reduction in the overall CMC of the mixture.[1]

Below is a summary of the reported CMC values for sucrose monolaurate, which serves as a benchmark for estimating the CMC of this compound.

| Surfactant | Acyl Chain Length | Degree of Esterification | Reported CMC (mM in water at 25°C) | Expected CMC of this compound | Reference |

| Sucrose Monolaurate | C12 | Monoester | ~0.3 - 0.45 | Lower than monolaurate | [1][3] |

Experimental Protocols for CMC Determination

The determination of the CMC for a non-ionic surfactant like this compound can be accomplished through various analytical techniques. The following are detailed methodologies for the most common and effective methods.

Surface Tensiometry

This is a classical and widely used method for determining the CMC of both ionic and non-ionic surfactants.[4]

Principle: The surface tension of a liquid is measured as a function of the surfactant concentration. Below the CMC, the surfactant monomers adsorb at the air-water interface, causing a significant decrease in surface tension with increasing concentration. Above the CMC, the interface becomes saturated with monomers, and excess surfactant molecules form micelles in the bulk solution. At this point, the surface tension remains relatively constant with further increases in surfactant concentration. The CMC is identified as the concentration at which this break in the surface tension versus concentration plot occurs.[4]

Apparatus:

-

Surface Tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method)

-

Precision balance

-

Glassware (beakers, volumetric flasks)

-

Magnetic stirrer and stir bars

Procedure:

-

Prepare a stock solution of this compound of a known high concentration in deionized water. Ensure complete dissolution, which may be aided by gentle heating and stirring.

-

Prepare a series of dilutions from the stock solution to cover a wide concentration range, both below and above the expected CMC.

-

Calibrate the surface tensiometer according to the manufacturer's instructions, typically with deionized water.

-

For each dilution, measure the surface tension at a constant temperature. Allow the system to equilibrate before taking a reading, as the adsorption of surfactant molecules at the interface can take time.

-

Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

-

The CMC is determined from the intersection of the two linear portions of the plot.

Fluorescence Spectroscopy using a Hydrophobic Probe

This method is highly sensitive and particularly useful for determining the CMC of surfactants at low concentrations.[3]

Principle: A hydrophobic fluorescent probe, such as pyrene, is used. In a polar environment like water, the fluorescence emission spectrum of pyrene exhibits certain characteristics. When micelles form, the hydrophobic pyrene molecules partition into the nonpolar core of the micelles. This change in the microenvironment of the probe leads to a significant change in its fluorescence properties, such as an increase in fluorescence intensity or a shift in the emission spectrum. The CMC is determined by plotting the change in the fluorescence property against the surfactant concentration and identifying the point of inflection.[3][5]

Apparatus:

-

Fluorometer

-

Quartz cuvettes

-

Precision balance and micropipettes

-

Glassware

Procedure:

-

Prepare a stock solution of the fluorescent probe (e.g., pyrene in a suitable solvent like acetone or methanol) at a low concentration (e.g., ~10⁻⁵ M).

-

Prepare a series of this compound solutions of varying concentrations in deionized water.

-

To each surfactant solution, add a small, constant aliquot of the pyrene stock solution, ensuring the final pyrene concentration is very low to avoid self-quenching.

-

Allow the solutions to equilibrate.

-

Measure the fluorescence emission spectrum of each sample, typically with an excitation wavelength of around 335 nm for pyrene.

-

Monitor a specific fluorescence parameter, such as the intensity of a particular emission peak or the ratio of the intensities of two different peaks (e.g., the I₁/I₃ ratio for pyrene, which is sensitive to the polarity of the environment).

-

Plot the chosen fluorescence parameter as a function of the surfactant concentration. The CMC is identified as the concentration at which a sharp change in the slope of the plot occurs.

Conductivity Measurement

While primarily used for ionic surfactants, conductivity measurements can also be applied to non-ionic surfactants, although the changes observed are much smaller.[6]

Principle: The electrical conductivity of a solution is measured as a function of surfactant concentration. For non-ionic surfactants, the change in conductivity at the CMC is less pronounced than for ionic surfactants but can still be detectable. Below the CMC, the conductivity changes linearly with the concentration of the surfactant monomers. Upon micelle formation, the mobility of the charge carriers (any ionic impurities and the surfactant molecules themselves if they have a slight charge or interact with ions) is altered, leading to a change in the slope of the conductivity versus concentration plot. The concentration at this break point is the CMC.[1][7]

Apparatus:

-

Conductivity meter with a temperature-controlled cell

-

Precision balance

-

Glassware

-

Magnetic stirrer

Procedure:

-

Prepare a stock solution of this compound in high-purity deionized water.

-

Prepare a series of dilutions from the stock solution.

-

Calibrate the conductivity meter.

-

Measure the conductivity of each solution at a constant temperature.

-

Plot the specific conductivity (κ) as a function of the surfactant concentration.

-

The CMC is determined from the intersection of the two linear segments of the plot. Due to the small change in slope for non-ionic surfactants, this method may be less precise than surface tensiometry or fluorescence spectroscopy.[6]

Visualizations: Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate key workflows and relationships in the study of this compound.

Caption: Experimental workflow for determining the Critical Micelle Concentration (CMC).

Caption: Logical relationship between the degree of esterification and physicochemical properties.

References

- 1. arxiv.org [arxiv.org]

- 2. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 3. Sugar-Based Monoester Surfactants: Synthetic Methodologies, Properties, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Micellization and solubilization behavior of sucrose laurate, a new pharmaceutical excipient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis and Purification of Sucrose Dilaurate Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the current methodologies for the synthesis and purification of sucrose dilaurate isomers. This compound, a diester of sucrose and lauric acid, presents a complex mixture of isomers due to the eight hydroxyl groups on the sucrose molecule available for esterification. The regiochemistry of the laurate groups significantly influences the physicochemical and biological properties of these non-ionic surfactants, making the selective synthesis and purification of specific isomers a critical aspect of research and development in pharmaceuticals, cosmetics, and food science.

Synthesis of this compound Isomers

The synthesis of this compound can be broadly categorized into chemical and enzymatic methods. The choice of method influences the resulting isomer distribution, reaction efficiency, and environmental impact.

Chemical Synthesis

Chemical synthesis typically involves the transesterification of sucrose with a lauric acid derivative, such as a fatty acid methyl ester or vinyl laurate, in the presence of a catalyst.[1] These methods are often carried out in organic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to overcome the mutual insolubility of sucrose and lipids.[1]

A noteworthy advancement in chemical synthesis is the use of ultrasound. Studies have shown that ultrasonic frequency can influence the degree of esterification, with higher frequencies promoting the formation of this compound.[2] This sonochemical approach offers a promising route for selectively increasing the yield of diesters.[3]

Experimental Protocol: Sonochemical Synthesis of Sucrose Laurate Esters

This protocol is adapted from the literature on the ultrasonic synthesis of sucrose esters.[3]

-

Reaction Setup: In a 100 cm³ Erlenmeyer flask, combine 50 cm³ of methanol, 0.018 mol of methyl laurate, 0.018 mol of sucrose, and 0.1 mol of a suitable catalyst (e.g., K₂CO₃).

-

Ultrasonic Irradiation: Connect the flask to a water-cooled reflux condenser and place it in an ultrasonic bath operating at a high frequency (e.g., 44 kHz) and a power of 100 W.

-

Reaction Conditions: Maintain the reaction temperature at a controlled level, for instance, between 40°C and 65°C, using a thermostat.

-

Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: Upon completion (typically within 60 minutes), distill the solvent in vacuo. Dissolve the residue in a 1:1 (v/v) mixture of 25% NaCl and n-butanol and separate the layers using a separation funnel.

Enzymatic Synthesis

Enzymatic synthesis offers a "greener" alternative to chemical methods, often providing higher regioselectivity and operating under milder reaction conditions.[1] Lipases and proteases are commonly employed as biocatalysts for the esterification or transesterification of sucrose.[4] The choice of enzyme can significantly influence the position of acylation. For example, an alkaline protease from Bacillus pseudofirmus AL-89 has been shown to predominantly catalyze esterification at the 2-O-position of the glucose moiety in sucrose.[5]

Experimental Protocol: Enzymatic Synthesis of Sucrose Esters

This protocol is a generalized procedure based on enzymatic esterification studies.[4]

-

Reaction Mixture: In an Erlenmeyer flask, mix sucrose, fatty acids (from a source like coconut or palm oil), and n-hexane. Incubate for approximately 10 minutes in a horizontal shaker incubator.

-

Enzyme Preparation: Dissolve Candida rugosa lipase in a phosphate buffer (pH 8).

-

Esterification: Add the enzyme solution to the reaction mixture. Incubate in a horizontal shaker incubator at 200 rpm and 40°C for a predetermined duration (e.g., 18 hours).

-

Enzyme Deactivation: Terminate the reaction by heating the mixture to 80°C to denature the enzyme.

-

Product Separation: Centrifuge the mixture at 3400 rpm for 15 minutes to separate the product.

Purification of this compound Isomers

The product of this compound synthesis is a heterogeneous mixture containing unreacted starting materials, sucrose monolaurates, sucrose dilaurates, and other polyesters. The separation and purification of specific dilaurate isomers is a significant challenge.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for the separation of sucrose ester isomers. The use of a gradient elution with a mobile phase consisting of methanol and water, coupled with an evaporative light scattering detector (ELSD), allows for the simultaneous separation of monoesters and diesters. Preparative HPLC can be employed to isolate gram-scale quantities of specific isomers for further characterization and functional studies.

Experimental Protocol: HPLC Separation of Sucrose Esters

The following is a representative HPLC method for the analysis of sucrose esters.

-

Column: Reversed-phase C18 column.

-

Mobile Phase: A binary gradient of methanol and water.

-

Initial conditions: 75% methanol and 25% water.

-

After 70 minutes: Ramp to 95% methanol and 5% water.

-

After 120 minutes: Return to initial conditions.

-

-

Detector: Evaporative Light Scattering Detector (ELSD).

Crystallization

Crystallization can be employed as a purification technique, particularly for separating sucrose esters from the crude reaction mixture. The process involves precipitating the sugar ester from a mixture of alcohol and water, followed by washing the precipitate with an organic solvent. While effective for bulk separation, its utility in resolving closely related isomers of this compound is less established and may be challenging due to the similar physical properties of the isomers. The presence of other sugars, such as fructose and glucose, has been shown to inhibit the crystallization of sucrose, a factor to consider in purification strategies.

Quantitative Data

The following tables summarize quantitative data from various synthesis and purification methods for sucrose esters.

Table 1: Yields of Sucrose Esters from Different Synthesis Methods

| Synthesis Method | Acyl Donor | Catalyst/Enzyme | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Chemical (Base-catalyzed) | Vinyl esters | Disodium hydrogen phosphate | DMSO | 40 | - | >85 (monoesters) | [6] |

| Enzymatic | Methyl ester | Candida antarctica lipase | n-hexane | 30 | 10 | 90.45 | [1] |

| Enzymatic | Vinyl laurate | Serine protease ALP-901 | N,N-dimethylformamide | - | 48 | 53 | [5] |

| Enzymatic | Vinyl laurate | Thermolysin | N,N-dimethylformamide | - | 6 | 63 (monoesters) | [5] |

Table 2: HPLC Separation of Sucrose Ester Isomers

| Ester Type | Number of Resolved Peaks | HPLC Method | Reference |

| Monoesters (C16 & C18) | 3-6 | Gradient RP-HPLC with ELSD | |

| Diesters (C16 & C18) | 14-18 | Gradient RP-HPLC with ELSD |

Visualizations

Experimental Workflows

Caption: General workflow for the synthesis and purification of this compound isomers.

Biological Signaling Pathway

A study has indicated that a combination of this compound and sucrose laurate can suppress the release of High Mobility Group Box 1 (HMGB1) from keratinocytes upon UVB radiation. HMGB1 is known to enhance melanocyte dendricity and melanosome transfer to keratinocytes, processes implicated in the formation of hyperpigmented spots.[7]

Caption: Suppression of HMGB1 signaling by this compound and sucrose laurate.

References

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. Green Synthesis of Sucrose Laurate Under Different Ultrasonic Frequencies | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The combination of this compound and sucrose laurate suppresses HMGB1: an enhancer of melanocyte dendricity and melanosome transfer to keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture: A Technical Guide to the Spectroscopic Analysis and Structural Elucidation of Sucrose Dilaurate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analytical techniques employed in the structural elucidation of sucrose dilaurate, a sucrose polyester with significant applications in the pharmaceutical, cosmetic, and food industries. By detailing the experimental protocols and interpreting the data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, this document serves as a vital resource for professionals engaged in the characterization of sucrose esters.

Introduction

This compound is a diester of sucrose and lauric acid, with the chemical formula C36H66O13.[1] The precise location of the two lauroyl chains on the sucrose backbone can vary, leading to a mixture of regioisomers. The structural characterization of these compounds is crucial as the physicochemical and biological properties, such as emulsification capacity and enzymatic digestibility, are dependent on the substitution pattern. This guide outlines the key spectroscopic methods for the comprehensive structural analysis of this compound.

Synthesis and Purification of this compound

A fundamental prerequisite for accurate spectroscopic analysis is the purity of the analyte. This compound is typically synthesized via the transesterification of sucrose with a lauric acid ester, such as methyl laurate, often under ultrasonic conditions to enhance reaction efficiency.

Experimental Protocol: Synthesis and Purification

-

Reaction Setup: In a round-bottom flask, dissolve sucrose and a molar excess of methyl laurate in a suitable solvent like dimethyl sulfoxide (DMSO).

-

Catalysis: Add a basic catalyst, such as potassium carbonate, to the mixture.

-

Reaction Conditions: Heat the mixture with stirring, or sonicate at a controlled temperature (e.g., 60-90°C) for several hours.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, neutralize the catalyst. The solvent is then removed under reduced pressure.

-

Purification: The resulting crude product, a mixture of mono-, di-, and polyesters, is subjected to purification. This is typically achieved through column chromatography on silica gel, using a gradient elution system of solvents like chloroform and methanol to separate the different esters. The fractions containing this compound are collected.

-

Characterization of Purity: The purity of the isolated this compound is confirmed by TLC and High-Performance Liquid Chromatography (HPLC) prior to spectroscopic analysis.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed molecular structure of this compound, including the specific attachment points of the lauroyl groups. Both ¹H and ¹³C NMR are employed.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve a few milligrams of purified this compound in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically employed. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to aid in the assignment of protons and carbons, respectively.

Data Presentation: NMR Chemical Shifts

The esterification of sucrose with lauric acid results in characteristic downfield shifts of the protons and carbons at or near the site of acylation.

| Proton (¹H) | Typical Chemical Shift Range (ppm) | Carbon (¹³C) | Typical Chemical Shift Range (ppm) |

| Anomeric Protons (H-1, H-1') | 4.5 - 5.5 | Anomeric Carbons (C-1, C-1') | 90 - 105 |

| Sucrose Ring Protons | 3.0 - 4.5 | Sucrose Ring Carbons | 60 - 85 |

| Fatty Acid α-CH₂ | ~2.3 | Ester Carbonyl | 172 - 175 |

| Fatty Acid β-CH₂ | ~1.6 | Fatty Acid CH₂ Chain | 20 - 35 |

| Fatty Acid Terminal CH₃ | ~0.9 | Fatty Acid Terminal CH₃ | ~14 |

Note: The exact chemical shifts will vary depending on the specific regioisomer of this compound and the solvent used.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which aids in confirming the identity and elucidating the structure of different isomers.

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Preparation: Dissolve a small amount of this compound in a suitable solvent, such as methanol or acetonitrile.

-

Ionization: Utilize a soft ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to minimize fragmentation of the parent molecule. Sodium adducts ([M+Na]⁺) are commonly observed for sucrose esters.[3]

-

Mass Analysis: Analyze the ions using a mass analyzer such as a Time-of-Flight (TOF) or Orbitrap for high-resolution mass measurements.

-

Tandem MS (MS/MS): To obtain structural information, perform tandem mass spectrometry. Select the parent ion of this compound and subject it to Collision-Induced Dissociation (CID). The resulting fragment ions provide insights into the connectivity of the molecule.

Data Presentation: Mass Spectrometry Data

| Analysis | Expected m/z | Interpretation |

| Full Scan MS | ~729.45 [M+Na]⁺ | Molecular weight confirmation of this compound (C36H66O13, MW = 706.9 g/mol ). |

| Tandem MS (MS/MS) | Varies | Fragmentation of the glycosidic bond and ester linkages. The specific fragments can help differentiate between regioisomers. For example, cleavage of the glycosidic bond can yield ions corresponding to the acylated glucose and fructose moieties. |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound.

Experimental Protocol: FTIR Analysis

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.

Data Presentation: FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3400 (broad) | O-H stretching | Hydroxyl groups of sucrose |

| 2920, 2850 | C-H stretching | Aliphatic chains of lauric acid |

| ~1740 | C=O stretching | Ester carbonyl |

| ~1150 | C-O stretching | Ester linkage |

| 1000-1100 | C-O stretching | Sucrose ring ethers |

Structural Elucidation Workflow

The logical flow for the structural elucidation of this compound integrates the data from these spectroscopic techniques.

Caption: Experimental workflow for the structural elucidation of this compound.

Signaling Pathways and Logical Relationships

The interpretation of the spectroscopic data follows a logical pathway to arrive at the final structure.

Caption: Logical pathway for spectroscopic data interpretation.

Conclusion

The structural elucidation of this compound is a multi-faceted process that relies on the synergistic application of NMR, MS, and FTIR spectroscopy. This guide provides the foundational knowledge and experimental frameworks necessary for researchers and scientists to confidently characterize these complex molecules. Accurate structural determination is paramount for understanding the structure-function relationships of sucrose esters, thereby facilitating their informed application in various fields of drug development and beyond.

References

- 1. This compound | C36H66O13 | CID 5484289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Green Synthesis of Sucrose Laurate Under Different Ultrasonic Frequencies | Semantic Scholar [semanticscholar.org]

- 3. High-Throughput Analysis of Sucrose Fatty Acid Esters by Supercritical Fluid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Thermal Stability and Degradation Profile of Sucrose Dilaurate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermal stability and degradation profile of sucrose dilaurate. This compound, a diester of sucrose and lauric acid, is a non-ionic surfactant with applications in the pharmaceutical, cosmetic, and food industries. Understanding its behavior under thermal stress is critical for formulation development, processing, and stability assessment.

Thermal Properties of this compound

The thermal stability of this compound is a key parameter for its application in products that undergo heat treatment. Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for characterizing its melting behavior and decomposition profile.

Thermogravimetric analysis of sucrose indicates that thermal degradation begins around 200°C, with significant mass loss occurring thereafter[1]. Sucrose esters are generally considered to be stable up to 185°C, though caramelization may occur at elevated temperatures[2]. The degradation of this compound is expected to involve the hydrolysis of the ester bonds and the subsequent degradation of the sucrose and lauric acid components.

Table 1: Summary of Thermal Properties of Sucrose and Related Compounds

| Compound | Parameter | Value (°C) | Analytical Method | Reference |

| Sucrose | Onset of Decomposition | ~200 | TGA/DTA | [1] |

| Sucrose | Melting Point | 186 | - | General Knowledge |

| Sucrose Esters | General Stability Limit | < 185 | - | [2] |

| Sucrose Laurate | Melting Point Range | 150-152 | - | Not explicitly cited |

Note: The data for this compound is not available in the provided search results and would require experimental determination.

Thermal Degradation Profile

The thermal degradation of this compound is a complex process that can proceed through several pathways. The primary degradation routes are likely to be hydrolysis of the ester linkages and the subsequent degradation of the sucrose moiety.

Hydrolysis of Ester Bonds

At elevated temperatures, particularly in the presence of moisture, the ester bonds in this compound can undergo hydrolysis to yield sucrose and lauric acid. This reaction can be catalyzed by acidic or basic conditions.

Degradation of the Sucrose Moiety

Following hydrolysis or at sufficiently high temperatures, the sucrose molecule itself will degrade. The initial step in the thermal degradation of sucrose is the cleavage of the glycosidic bond, yielding glucose and fructose[3][4][5][6]. These monosaccharides can then undergo a series of complex reactions, including dehydration and caramelization, to form a variety of degradation products.

The primary reactions of sucrose thermal degradation, which can be considered analogous to the degradation of the sucrose portion of this compound, are outlined below.

Caption: Initial stages of sucrose thermal degradation.

Experimental Protocols

To accurately determine the thermal stability and degradation profile of this compound, standardized experimental protocols for DSC and TGA are required.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of this compound.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a standard aluminum DSC pan.

-

Instrument Setup:

-

Apparatus: A calibrated Differential Scanning Calorimeter.

-

Purge Gas: Nitrogen at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 25°C.

-

Ramp up to 200°C at a heating rate of 10°C/min.

-

Hold at 200°C for 2 minutes to ensure complete melting.

-

Cool down to 25°C at a rate of 10°C/min.

-

A second heating ramp to 200°C at 10°C/min can be performed to study the behavior of the melt-quenched sample.

-

-

-

Data Analysis: The onset temperature of the endothermic peak in the first heating scan is taken as the melting point. The area under the peak corresponds to the enthalpy of fusion.

Caption: Workflow for DSC analysis of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset of thermal decomposition and the mass loss profile of this compound as a function of temperature.

Methodology:

-

Sample Preparation: Accurately weigh 10-15 mg of this compound into a ceramic or platinum TGA pan.

-

Instrument Setup:

-

Apparatus: A calibrated Thermogravimetric Analyzer.

-

Purge Gas: Nitrogen or air at a flow rate of 20-50 mL/min (the choice of gas will influence the degradation profile, with air promoting oxidative degradation).

-

Temperature Program:

-

Equilibrate at 30°C.

-

Ramp up to 600°C at a heating rate of 10°C/min.

-

-

-

Data Analysis: The TGA curve will show the percentage of mass loss as a function of temperature. The onset of decomposition is determined from the initial significant mass loss. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum rates of decomposition.

Caption: Workflow for TGA analysis of this compound.

Analysis of Degradation Products

To fully understand the degradation profile, the identification of the compounds formed during thermal stress is crucial. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for this purpose.

Experimental Protocol for GC-MS Analysis of Thermal Degradation Products:

-

Thermal Degradation: Heat a known quantity of this compound at a specific temperature (e.g., 200°C) for a defined period in a sealed vial.

-

Sample Extraction: After cooling, dissolve the residue in a suitable solvent (e.g., methanol or a mixture of chloroform and methanol).

-

Derivatization (Optional but Recommended): To improve the volatility of the degradation products, especially the sugar moieties, a derivatization step such as silylation can be performed.

-

GC-MS Analysis: Inject the prepared sample into a GC-MS system.

-

GC Column: A suitable capillary column for the separation of fatty acids and sugar derivatives (e.g., a non-polar or medium-polarity column).

-

Temperature Program: An appropriate temperature gradient to separate the components.

-

MS Detection: Acquire mass spectra of the eluting peaks.

-

-

Data Interpretation: Identify the degradation products by comparing their mass spectra with spectral libraries (e.g., NIST) and known standards.

Conclusion

The thermal stability and degradation profile of this compound are critical quality attributes for its successful application in various formulations. While general information on sucrose esters is available, specific quantitative data for this compound from DSC and TGA analyses are essential for a complete understanding of its behavior. The primary degradation pathways are expected to involve hydrolysis of the ester bonds and subsequent degradation of the sucrose moiety. The experimental protocols outlined in this guide provide a framework for obtaining the necessary data to fully characterize the thermal properties of this compound. This information will enable researchers and formulation scientists to optimize processing conditions, predict shelf-life, and ensure the quality and safety of their products.

References

- 1. fao.org [fao.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Investigation of thermal decomposition as the kinetic process that causes the loss of crystalline structure in sucrose using a chemical analysis approach (part II) - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility characteristics of sucrose dilaurate in different solvents.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of sucrose dilaurate in various solvents. This compound, a diester of sucrose and lauric acid, is a non-ionic surfactant with significant applications in the pharmaceutical, cosmetic, and food industries as an emulsifier, stabilizer, and solubilizing agent.[1][2] Its amphiphilic nature, with a hydrophilic sucrose head and two lipophilic laurate tails, governs its solubility behavior in different solvent systems.[3] A thorough understanding of these solubility characteristics is crucial for formulation development, particularly for enhancing the bioavailability of poorly water-soluble drugs.[]

Core Concepts in this compound Solubility

Sucrose esters, including this compound, are typically available as mixtures of mono-, di-, and tri-esters.[5][6] The ratio of these esters significantly influences the overall hydrophilic-lipophilic balance (HLB) and, consequently, the solubility profile of the commercial product.[6] Generally, higher monoester content leads to greater water solubility, while a higher proportion of di- and tri-esters increases solubility in less polar, organic solvents.[6] For the purposes of this guide, the provided quantitative data pertains to a commercially available grade of sucrose laurate (D1216), which is noted to be a mixture and serves as a valuable reference for formulators.[7]

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for sucrose laurate (D1216) in a selection of solvents at ambient temperature (25 ± 2 °C). This data is essential for scientists and researchers in selecting appropriate solvent systems for their formulation needs.

| Solvent | Solubility ( g/100 mL) |

| Water | 0.85 |

| Ethanol | 118.00 |

| Isopropyl Alcohol | 59.00 |

| Tetraglycol | 151.00 |

Data sourced from Vlaia et al., 2021.

Experimental Protocols for Solubility Determination

A standardized and reproducible methodology is critical for accurately determining the solubility of this compound. The following protocol is a comprehensive representation of the saturation shake-flask method, a widely accepted technique for equilibrium solubility measurement.[8][9]

Objective:

To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials and Equipment:

-

This compound sample

-

Selected solvent of analytical grade

-

Thermostatically controlled orbital shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or other suitable material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Refractive Index Detector - RID) or another suitable analytical instrument for quantification.

-

Scintillation vials or other suitable containers with secure caps

Methodology:

-

Preparation of Solvent: Ensure the solvent is degassed to prevent the formation of bubbles during the experiment.

-

Sample Preparation: Accurately weigh an excess amount of this compound and add it to a series of scintillation vials. The excess is crucial to ensure that a saturated solution is achieved.

-

Dissolution: Add a precise volume of the selected solvent to each vial.

-

Equilibration: Securely cap the vials and place them in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the undissolved solid to settle. For more efficient separation, centrifuge the vials at a controlled temperature.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

-

Quantification: Accurately weigh the filtered solution. Dilute the filtered saturated solution with a suitable solvent to a concentration within the calibration range of the analytical method. Analyze the diluted sample using a validated HPLC method or another appropriate quantitative technique to determine the concentration of this compound.

-

Data Analysis: Calculate the solubility in grams per 100 mL of the solvent based on the determined concentration and the density of the solvent if necessary. The experiment should be performed in triplicate to ensure the reliability of the results.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the saturation shake-flask method.

Caption: Workflow for determining this compound solubility.

References

- 1. fao.org [fao.org]

- 2. uspnf.com [uspnf.com]

- 3. researchgate.net [researchgate.net]

- 5. Sucrose esters of fatty acids [fao.org]

- 6. fao.org [fao.org]

- 7. Applicability of sucrose laurate as surfactant in solid dispersions prepared by melt technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Solubility and Apparent Specific Volume of Sucrose in Some Aqueous Polyethylene Glycol Mixtures at 298.2 K [ps.tbzmed.ac.ir]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

The Impact of Esterification Degree on the Properties of Sucrose Dilaurate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sucrose dilaurate, a non-ionic surfactant composed of sucrose and lauric acid, is a versatile excipient in the pharmaceutical, cosmetic, and food industries. Its functionality is critically dependent on its degree of esterification—the number of lauric acid molecules attached to the sucrose backbone. This technical guide provides an in-depth analysis of how varying the degree of esterification, specifically the ratio of monoesters to diesters and higher-order esters, modulates the physicochemical and biological properties of sucrose laurate. This document synthesizes key data, outlines detailed experimental protocols for characterization, and presents visual workflows to elucidate its mechanisms of action, particularly as a permeation enhancer in drug delivery systems.

Introduction

Sucrose esters, including this compound, are biocompatible and biodegradable surfactants synthesized from renewable resources.[1] The sucrose molecule offers eight hydroxyl groups for potential esterification with fatty acids.[2] In the case of sucrose laurate, commercial products are typically mixtures of sucrose monolaurate, dilaurate, and to a lesser extent, trilaurate and higher esters. The ratio of these components defines the degree of esterification and, consequently, the surfactant's overall properties. A higher proportion of monoesters results in a more hydrophilic molecule, while a greater degree of di- and tri-esterification increases its lipophilicity.[1] This balance is crucial for applications ranging from emulsification to enhancing the bioavailability of poorly soluble drugs.

Physicochemical Properties vs. Degree of Esterification

The degree of esterification is the primary determinant of the key physicochemical properties of sucrose laurate, including its Hydrophilic-Lipophilic Balance (HLB), Critical Micelle Concentration (CMC), and surface tension.

Hydrophilic-Lipophilic Balance (HLB)

The HLB value is an empirical measure of the balance between the hydrophilic (sucrose) and lipophilic (lauric acid) portions of the surfactant. It dictates the type of emulsion a surfactant will effectively stabilize. A higher degree of esterification leads to a lower HLB value. Sucrose esters with high HLB values (8-18) are suitable for oil-in-water (O/W) emulsions, whereas those with low HLB values (3.5-6.0) are used for water-in-oil (W/O) emulsions.[2][3] For sucrose esters, the HLB value is often calculated based on the weight percentage of the monoester in the mixture.[4]

Critical Micelle Concentration (CMC)

The CMC is the concentration at which surfactant monomers in a solution begin to aggregate and form micelles.[5] This property is fundamental to the solubilization of hydrophobic drugs. For sucrose esters, the CMC is influenced by both the degree of esterification and the length of the fatty acid chain. An increase in the proportion of diesters and higher esters (a higher degree of esterification) generally leads to a decrease in the CMC.[1]

Surface Tension

Sucrose esters are effective at reducing the surface tension at air-water and oil-water interfaces. The extent of this reduction is related to the degree of esterification. Generally, sucrose esters with a lower proportion of monoesters (higher degree of esterification) exhibit a higher surface tension at concentrations above the CMC.[6]

Quantitative Data Summary

The following tables summarize the quantitative impact of the degree of esterification on the properties of sucrose laurate and related sucrose esters. It is important to note that commercial sucrose esters are mixtures, and the properties reflect the composition of these mixtures.

| Property | Predominantly Monoester | Mixed Mono-/Diester | Predominantly Diester/Higher Esters |

| HLB Value | 15 - 16[4][7] | 6 - 11[2] | 1 - 6[3][7] |

| Emulsion Type | Oil-in-Water (O/W)[2] | O/W or W/O | Water-in-Oil (W/O)[2] |

| CMC (mM) | ~0.34[8] | Varies, generally lower than pure monoester | Lower than corresponding monoester[1] |

| Aqueous Solubility | Soluble[9] | Sparingly soluble to insoluble | Insoluble |

Table 1: Physicochemical Properties of Sucrose Laurate as a Function of Esterification Degree.

| Parameter | Sucrose Monolaurate (High Monoester Content) | Sucrose Laurate (Mixed Esters) |

| Permeability Enhancement | Effective[10] | Effective, concentration-dependent[10] |

| Toxicity | Generally low, non-toxic[11] | Generally low, non-toxic[11] |

| Biocompatibility | High[1] | High[1] |

Table 2: Biological Properties of Sucrose Laurate Variants.

Experimental Protocols

Synthesis of Sucrose Laurate with Controlled Degree of Esterification

Objective: To synthesize sucrose laurate with a targeted monoester-to-diester ratio via a transesterification reaction.

Materials:

-

Sucrose

-

Vinyl laurate or methyl laurate

-

Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) as solvent

-

Potassium carbonate (K₂CO₃) or another suitable base catalyst

-

Ethyl acetate for extraction

-

Brine solution

Procedure:

-

Dissolve sucrose in the chosen solvent (e.g., DMSO) in a round-bottom flask equipped with a stirrer and a condenser.[12]

-

Add the base catalyst (e.g., K₂CO₃) to the solution.[11]

-

Adjust the molar ratio of sucrose to the laurate ester to control the degree of esterification. A higher sucrose-to-laurate ratio favors the formation of monoesters.[13]

-

Heat the reaction mixture to a specified temperature (e.g., 90-120°C) and stir for a defined period (e.g., 2-8 hours).[13]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction, cool the mixture and neutralize the catalyst.

-

Extract the sucrose esters using ethyl acetate.

-

Wash the organic phase with a brine solution and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude sucrose laurate.

-

Purify the product using column chromatography to separate mono-, di-, and higher esters if required.

Determination of the Degree of Esterification by HPLC-ELSD

Objective: To quantify the relative amounts of mono-, di-, and higher sucrose laurate esters in a sample.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Evaporative Light Scattering Detector (ELSD)

-

Reversed-phase C18 column

Procedure:

-

Sample Preparation: Accurately weigh and dissolve the sucrose laurate sample in a suitable solvent such as tetrahydrofuran (THF) or a methanol/water mixture.[14][15] Filter the solution through a 0.45 µm filter.[15]

-

HPLC Conditions:

-

ELSD Conditions:

-

Nebulizer Temperature: Set according to the solvent composition and flow rate.

-

Evaporator Temperature: Adjusted to ensure complete solvent evaporation without degrading the sample.

-

Gas Flow Rate: Optimized for sensitivity.

-

-

Analysis: Inject the sample into the HPLC system. The different esters will separate based on their polarity, with monoesters typically eluting later than diesters in reversed-phase chromatography.

-

Quantification: Integrate the peak areas corresponding to the mono-, di-, and higher esters. The percentage of each can be calculated relative to the total peak area.[15]

Measurement of Critical Micelle Concentration (CMC) by Surface Tension

Objective: To determine the CMC of a sucrose laurate sample.

Instrumentation:

-

Tensiometer (using the Du Noüy ring or Wilhelmy plate method)

Procedure:

-

Prepare a stock solution of the sucrose laurate sample in deionized water.

-

Create a series of dilutions from the stock solution with varying concentrations.[17]

-

Measure the surface tension of each solution, starting from the most dilute, ensuring the ring or plate is thoroughly cleaned between measurements.[17][18]

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.[17]

-

The plot will show a sharp decrease in surface tension with increasing concentration, followed by a plateau. The CMC is the concentration at the intersection of the two linear portions of this curve.[18]

Evaluation of Emulsion Stability

Objective: To assess the ability of sucrose laurate with a specific degree of esterification to stabilize an oil-in-water emulsion.

Procedure:

-

Emulsion Preparation:

-

Prepare an aqueous phase by dissolving a known concentration (e.g., 1-5% w/v) of the sucrose laurate in water.[19]

-

Prepare an oil phase (e.g., medium-chain triglycerides).

-

Heat both phases to the same temperature (e.g., 60-70°C).

-

Slowly add the oil phase to the aqueous phase while mixing with a high-shear homogenizer for a fixed time (e.g., 5 minutes) to form the emulsion.[20][21]

-

-

Stability Assessment:

-

Transfer the freshly prepared emulsion into graduated cylinders.[20]

-

Store the cylinders at a controlled temperature.

-

Visually observe the emulsions at regular time intervals (e.g., 1, 2, 4, 8, 24, and 48 hours) for signs of instability, such as creaming or phase separation.[20][22]

-

Quantify the instability by measuring the height of the separated aqueous or cream layer. The Creaming Index can be calculated as: (Height of cream layer / Total height of emulsion) x 100.[20]

-

Mechanism of Action as a Permeation Enhancer

Sucrose laurate is known to enhance the intestinal permeability of macromolecules.[10] Its mechanism is primarily attributed to its surfactant properties, which lead to a transient and reversible disruption of the intestinal epithelial barrier. This is not a receptor-mediated signaling pathway but a physicochemical interaction with the cell membrane and tight junctions.

The workflow for this mechanism can be visualized as follows:

Caption: Mechanism of Sucrose Laurate as a Permeation Enhancer.

Visualization of Experimental Workflows

Workflow for Synthesis and Characterization

Caption: Workflow for Sucrose Laurate Synthesis and Characterization.

Workflow for Emulsion Stability Testing

Caption: Workflow for Emulsion Stability Testing.

Conclusion

The degree of esterification is a critical quality attribute of this compound that dictates its physicochemical and biological properties. By controlling the ratio of mono-, di-, and higher esters during synthesis, it is possible to tailor the HLB, CMC, and emulsifying capabilities to specific applications. For drug development professionals, understanding and characterizing the degree of esterification is paramount for formulating effective and stable delivery systems, particularly those leveraging sucrose laurate as a solubility or permeability enhancer. The experimental protocols and workflows provided in this guide offer a framework for the systematic evaluation and application of this versatile excipient.

References

- 1. arxiv.org [arxiv.org]

- 2. Sucrose esters - Wikipedia [en.wikipedia.org]

- 3. The Effect of the HLB Value of Sucrose Ester on Physiochemical Properties of Bigel Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The HLB of sucrose esters - SELF-ASSEMBLING SUGARS [assemblingsugars.fr]

- 5. nanoscience.com [nanoscience.com]

- 6. researchgate.net [researchgate.net]

- 7. rahn-group.com [rahn-group.com]

- 8. researchgate.net [researchgate.net]

- 9. fao.org [fao.org]

- 10. mdpi.com [mdpi.com]

- 11. biointerfaceresearch.com [biointerfaceresearch.com]

- 12. researchgate.net [researchgate.net]

- 13. US3792041A - Process for synthesizing sucrose esters of fatty acids - Google Patents [patents.google.com]

- 14. Determination of Sucrose Fatty Acid Esters by High-performance Liquid Chromatography [jstage.jst.go.jp]

- 15. fao.org [fao.org]

- 16. lib3.dss.go.th [lib3.dss.go.th]

- 17. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 18. biolinscientific.com [biolinscientific.com]

- 19. e3s-conferences.org [e3s-conferences.org]

- 20. benchchem.com [benchchem.com]

- 21. Sucrose Esters and Beeswax Synergize to Improve the Stability and Viscoelasticity of Water-in-Oil Emulsions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]

Methodological & Application

Application Notes & Protocols: Preparation of Solid Dispersions with Sucrose Dilaurate by Melt Technology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid dispersion technology is a well-established method for enhancing the aqueous solubility and dissolution rate of poorly water-soluble active pharmaceutical ingredients (APIs), thereby improving their bioavailability. The melt method, also known as the fusion method, is a solvent-free technique for preparing solid dispersions that involves the melting of a hydrophilic carrier and the dispersion of the API within the molten carrier. Upon cooling, the API is entrapped in the carrier in a fine, often amorphous, state.

Sucrose dilaurate, a non-ionic surfactant, has demonstrated potential as a valuable excipient in solid dispersion formulations. Its surfactant properties can further enhance the wettability and dissolution of the dispersed drug. This document provides a detailed protocol for the preparation of a solid dispersion of the poorly water-soluble drug, gemfibrozil, using polyethylene glycol (PEG) 6000 as a hydrophilic carrier and this compound as a dissolution enhancer, prepared by the melt method.

Materials and Equipment

Materials

| Material | Grade | Supplier |

| Gemfibrozil | USP/Pharmacopeial Grade | Various |

| Polyethylene Glycol (PEG) 6000 | NF/Pharmacopeial Grade | Various |

| This compound | Pharmaceutical Grade | Various |

| 0.2 M Phosphate Buffer, pH 7.5 | Analytical Grade | Various |

| Potassium Bromide (KBr) | FTIR Grade | Various |

Equipment

| Equipment | Purpose |

| Hot Plate with Magnetic Stirrer | Melting and mixing of components |

| Stainless Steel Beaker | Container for melting |

| Spatula | Material handling |

| Ice Bath or Stainless Steel Plate | Rapid cooling of the molten mixture |

| Mortar and Pestle or Ball Mill | Grinding of the solidified dispersion |

| Standard Sieves (e.g., #60, #100) | Particle size separation |

| Differential Scanning Calorimeter (DSC) | Thermal analysis |

| Powder X-ray Diffractometer (PXRD) | Crystallinity analysis |

| USP Dissolution Apparatus 2 (Paddle) | In vitro dissolution testing |

| UV-Vis Spectrophotometer | Quantification of drug release |

| Analytical Balance | Accurate weighing of materials |

Experimental Protocols

Preparation of the Solid Dispersion (Melt Method)

This protocol is based on a formulation containing 40% (w/w) gemfibrozil, with an optimal concentration of this compound between 5-10% (w/w) of the final dispersion weight.[1][2] The remaining percentage is composed of PEG 6000.

Step-by-Step Procedure:

-

Weighing: Accurately weigh the required amounts of gemfibrozil, PEG 6000, and this compound.

-

Melting the Carrier: Place the weighed PEG 6000 into a stainless steel beaker and heat it on a hot plate to its melting point (approximately 55-63°C).

-

Adding this compound: Once the PEG 6000 is completely molten, add the this compound to the molten carrier and stir gently with a spatula or magnetic stirrer until a homogenous solution is formed.

-

Adding the API: Gradually add the weighed gemfibrozil to the molten mixture while continuously stirring. Continue heating and stirring until the gemfibrozil is completely dissolved or finely dispersed in the molten carrier. The temperature should be maintained slightly above the melting point of gemfibrozil (approximately 60-63°C) to ensure complete dispersion.

-

Cooling and Solidification: Once a clear, homogenous melt is obtained, remove the beaker from the hot plate and rapidly cool the mixture by pouring it onto a stainless steel plate or placing it in an ice bath. Rapid cooling is crucial to prevent phase separation and drug crystallization.[3]

-

Grinding and Sieving: After the melt has completely solidified, scrape the solid dispersion from the plate. Grind the solid mass into a fine powder using a mortar and pestle or a ball mill. Pass the ground powder through a set of standard sieves (e.g., #60 and #100) to obtain a uniform particle size.

-

Storage: Store the prepared solid dispersion in a desiccator to protect it from moisture.

Characterization of the Solid Dispersion

DSC is performed to determine the thermal properties and physical state of the drug within the solid dispersion. The absence or shifting of the drug's melting peak in the thermogram of the solid dispersion suggests its amorphous conversion.

Protocol:

-

Sample Preparation: Accurately weigh 3-5 mg of the solid dispersion powder into an aluminum DSC pan and hermetically seal it.

-

Analysis: Place the sample pan and an empty reference pan in the DSC instrument. Heat the sample from ambient temperature to a temperature above the melting points of all components (e.g., 25°C to 250°C) at a constant heating rate of 10°C/min under a nitrogen purge.

-

Data Analysis: Analyze the resulting thermogram for the presence, absence, or shifting of endothermic melting peaks corresponding to the individual components.

PXRD is used to evaluate the crystalline or amorphous nature of the drug in the solid dispersion. Sharp peaks in the diffractogram indicate a crystalline structure, while a halo pattern suggests an amorphous state.

Protocol:

-

Sample Preparation: Pack the solid dispersion powder into a sample holder.

-

Analysis: Place the sample holder in the PXRD instrument. Scan the sample over a 2θ range of 5° to 50° using Cu Kα radiation.

-

Data Analysis: Compare the diffractogram of the solid dispersion with those of the pure drug and the carrier to identify any changes in the crystalline structure of the drug.

Dissolution testing is performed to evaluate the rate and extent of drug release from the solid dispersion compared to the pure drug. The following protocol is based on the USP monograph for gemfibrozil capsules.[4]

Protocol:

-

Dissolution Medium: Prepare 900 mL of 0.2 M phosphate buffer at pH 7.5.

-

Apparatus Setup: Set up the USP Apparatus 2 (paddle) and maintain the dissolution medium at 37 ± 0.5°C. Set the paddle speed to 50 rpm.[4]

-

Sample Addition: Add a quantity of the solid dispersion equivalent to a single dose of gemfibrozil to each dissolution vessel.

-

Sampling: Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes). Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

-

Sample Analysis: Filter the samples and analyze the drug concentration using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for gemfibrozil (approximately 276 nm in 0.2 M pH 7.5 phosphate buffer).

-

Data Analysis: Calculate the cumulative percentage of drug released at each time point.

Data Presentation

Formulation Composition

| Formulation Code | Gemfibrozil (% w/w) | This compound (% w/w) | PEG 6000 (% w/w) |

| SD1 | 40 | 5 | 55 |

| SD2 | 40 | 10 | 50 |

| Pure Drug | 100 | 0 | 0 |